
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is a derivative of cephalosporin C and has been found to possess antibacterial, antifungal, and antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves several steps. One common method includes the protection of the amine group using carbamate groups such as Boc (t-butyloxycarbonyl) or CBz (carboxybenzyl). These protecting groups can be installed and removed under relatively mild conditions . The protected amine is then subjected to various reactions to introduce the oxan-3-ylmethyl group. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylmethyl ketones, while reduction may produce oxan-3-ylmethyl alcohols.
科学研究应用
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing the growth and proliferation of bacteria. This mechanism is similar to that of other cephalosporin derivatives.
相似化合物的比较
Similar Compounds
Cephalosporin C: The parent compound from which (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is derived.
Penicillin: Another class of β-lactam antibiotics with similar antibacterial properties.
Amoxicillin: A widely used antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its antibacterial, antifungal, and antiviral properties compared to its parent compound, cephalosporin C.
属性
IUPAC Name |
N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(5-4-10)7-9-3-2-6-12-8-9;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOQZOFCMDDBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCOC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
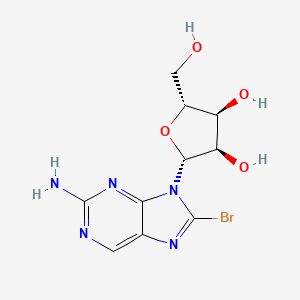
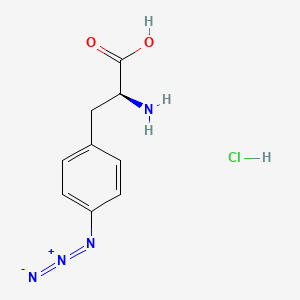

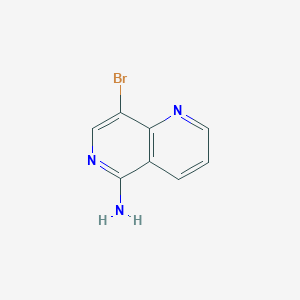
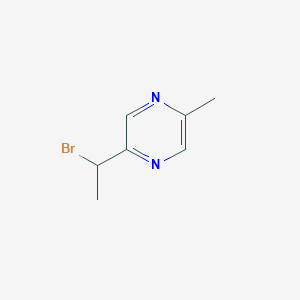
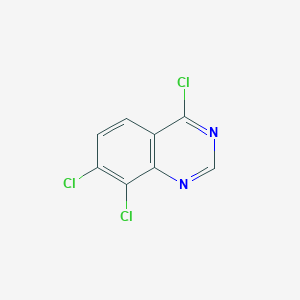
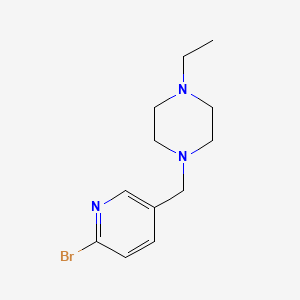
![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
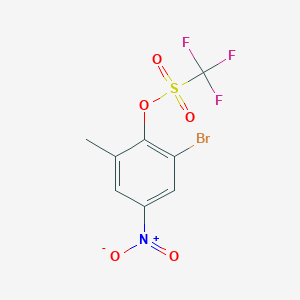
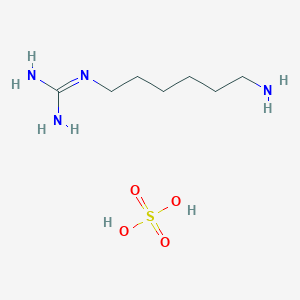
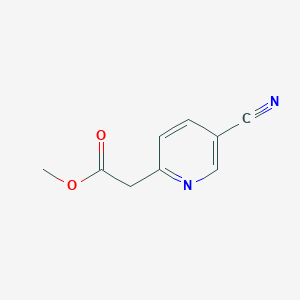
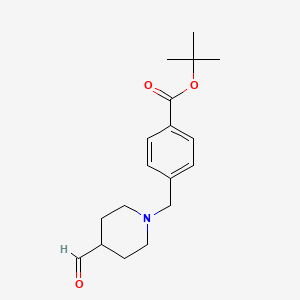
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
